Octadecyl octanoate
Description
Historical Context and Evolution of Ester Research
The scientific journey of esters began in the first half of the 19th century when German chemist Leopold Gmelin first introduced the term "ester". britannica.com A pivotal moment in ester synthesis came in 1895 with the work of Emil Fischer and Arthur Speier, who detailed the acid-catalyzed esterification of carboxylic acids with alcohols. mdpi.com This reaction, now known as Fischer-Speier esterification, became a fundamental method for producing esters and remains a cornerstone of organic synthesis. mdpi.com
Early research primarily focused on volatile, low-molecular-weight esters, which were recognized for their characteristic pleasant fragrances, contributing to the scents of many fruits and flowers. britannica.comlibretexts.org As chemical synthesis techniques advanced, the focus expanded to include higher-molecular-weight, long-chain esters. These compounds were identified as the primary components of naturally occurring substances like animal fats, vegetable oils, and waxes. britannica.comlibretexts.org The evolution of analytical and synthesis methods throughout the 20th and 21st centuries has enabled a more detailed investigation and broader application of specific long-chain esters like octadecyl octanoate (B1194180). researchgate.netresearchgate.net
Significance of Long-Chain Esters in Chemical Science
Long-chain esters, defined as esters formed from long-chain carboxylic acids and long-chain alcohols, are integral to both natural systems and industrial processes. britannica.com In nature, they are the building blocks of fats and oils, which are triglycerides—esters of glycerol (B35011) with three fatty acid molecules. libretexts.org Waxes produced by plants and animals are also composed of long-chain esters, providing protective coatings and structural functions. britannica.com
In chemical science and industry, the significance of long-chain esters is multifaceted:
Industrial Solvents and Plasticizers: High-boiling esters are utilized as softeners, or plasticizers, for brittle plastics, enhancing their flexibility and durability. libretexts.org
Cosmetics and Personal Care: Due to their emollient properties, long-chain esters are extensively used in skincare and cosmetic formulations to soften and smooth the skin. atamanchemicals.com They form a lubricating, water-repelling film on the skin's surface, giving it a smooth and glossy appearance. atamanchemicals.comatamanchemicals.com
Lubricants: Their lubricating properties make them valuable as base oils and additives in industrial lubricants, such as those used in metalworking fluids. marketresearchfuture.com
Chemical Intermediates: Esters serve as crucial intermediates in the synthesis of more complex organic molecules, highlighting their versatility in organic chemistry. solubilityofthings.com
The physical properties of long-chain esters, such as their typically high melting points and insolubility in water, are dictated by their long hydrocarbon chains, which allow for significant van der Waals forces between molecules. libretexts.org
Current State of Octadecyl Octanoate Research and Development
Current research and development concerning this compound, also known as stearyl octanoate, is predominantly concentrated on its application within the cosmetics industry. nih.gov Its primary function in this context is as a skin-conditioning agent and emollient. nih.govepa.gov It is a common ingredient in a wide range of products, including facial moisturizers, lotions, makeup, and hair care formulations. epa.gov
The synthesis of this compound is achieved through the esterification of octadecyl alcohol (stearyl alcohol) with octanoic acid (caprylic acid). researchgate.net Research in this area often focuses on optimizing reaction conditions, such as temperature, molar ratios of reactants, and the use of catalysts to improve yield and purity. researchgate.net Modern synthesis approaches explore various catalytic systems, including enzymatic and heterogeneous catalysts, to develop more efficient and environmentally benign production processes. mdpi.comresearchgate.net
Analytical research involves the development of methods for detecting and quantifying this compound and related esters in complex matrices like plasma or cosmetic formulations. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for this purpose, enabling precise analysis at low concentrations. researchgate.net
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C26H52O2 | nih.govchemicalbook.com |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 18312-31-7 | chemicalbook.com |
| Molecular Weight | 396.7 g/mol | nih.govchemicalbook.com |
| Boiling Point | 438.7±13.0 °C (Predicted) | chemicalbook.com |
| Density | 0.860±0.06 g/cm³ (Predicted) | chemicalbook.com |
| Appearance | Clear, oily liquid | cir-safety.org |
| Solubility | Insoluble in water; miscible with oils | atamanchemicals.comcir-safety.org |
Identification of Key Research Gaps and Challenges Pertaining to this compound
Despite its established use, several research gaps and challenges remain in the comprehensive understanding of this compound:
Advanced Synthesis Methodologies: While Fischer esterification is a classic method, there is a continuous need for more sustainable and efficient synthesis routes. mdpi.comresearchgate.net Research into novel catalytic systems that operate under milder conditions with higher atom economy is an ongoing challenge.
In-depth Physicochemical Characterization: The majority of available data pertains to basic physical properties. A deeper understanding of its behavior in complex emulsion systems, its interaction with other cosmetic ingredients at a molecular level, and its crystallization behavior is limited.
Exploration of Non-Cosmetic Applications: Research has been heavily skewed towards its role as a cosmetic emollient. nih.govepa.gov Its potential in other fields, such as in advanced lubricants, phase-change materials for thermal energy storage, or as a specialty chemical intermediate, remains largely unexplored.
Sustainable Sourcing of Precursors: The precursors, octadecyl alcohol and octanoic acid, are often derived from sources like palm or coconut oil. atamanchemicals.com A significant challenge is the development and scaling of production methods that utilize sustainable and renewable feedstocks to reduce environmental impact.
Overall Research Objectives for Comprehensive this compound Analysis
To address the identified gaps, future research on this compound should be guided by the following objectives:
Comprehensive Physicochemical Profiling: To conduct detailed studies on the rheological, thermal, and interfacial properties of this compound in various formulations. This will provide a more predictive understanding of its performance and stability in final products.
Investigation of New Application Frontiers: To systematically evaluate the potential of this compound in non-cosmetic industrial applications, such as high-performance biolubricants or as a component in biodegradable polymers.
Elucidation of Structure-Function Relationships: To establish clear correlations between the molecular structure of this compound and its functional properties (e.g., emollience, lubricity, film-forming capability), which can guide the design of new esters with tailored characteristics.
Structure
2D Structure
Properties
IUPAC Name |
octadecyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25-28-26(27)24-22-20-8-6-4-2/h3-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLRTFSQCPNNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051816 | |
| Record name | Octadecyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18312-31-7 | |
| Record name | Stearyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18312-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, octadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.349 | |
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| Record name | STEARYL CAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TS6O9194 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Octadecyl Octanoate
Conventional Esterification Approaches for Octadecyl Octanoate (B1194180) Synthesis
Traditional methods for synthesizing octadecyl octanoate primarily involve direct esterification and transesterification, which are well-established chemical processes.
Direct Esterification Techniques for this compound
Commonly used catalysts for this reaction include strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. vulcanchem.com The reaction is generally performed under reflux conditions to facilitate the removal of water, which drives the chemical equilibrium towards the formation of the ester product. vulcanchem.com Industrial-scale production may utilize continuous reactors packed with solid acid catalysts, such as ion-exchange resins, to enhance yield and minimize waste. vulcanchem.com
Key parameters that are optimized to maximize the yield and purity of this compound include the molar ratio of the reactants, reaction temperature, and catalyst concentration. vulcanchem.com For similar long-chain esters, an excess of the carboxylic acid is often used to push the reaction to completion. vulcanchem.com Reaction temperatures are carefully controlled, typically in the range of 170–210°C, to balance the reaction rate against the potential for side-product formation. vulcanchem.com The catalyst loading is also a critical factor, with typical concentrations ranging from 0.5–1.2% by mass to ensure efficient conversion. vulcanchem.com
In some specialized applications, direct esterification can be achieved without a catalyst by reacting under high vacuum and elevated temperatures, as demonstrated in the synthesis of similar long-chain diesters where yields of around 90% were achieved after 6 hours at 140°C. researchgate.net
Transesterification Strategies in this compound Production
Transesterification, or alcoholysis, is another conventional route for synthesizing this compound. This process involves the reaction of an existing ester, such as methyl octanoate or a triglyceride containing octanoate moieties, with octadecanol. This reaction is also catalyzed by either acids or bases. scielo.br
The mechanism of acid-catalyzed transesterification involves the protonation of the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by octadecanol. scielo.br This is followed by the elimination of the original alcohol (e.g., methanol) to yield this compound. scielo.br To achieve high yields, it is crucial to conduct the reaction in the absence of water to prevent the competitive hydrolysis of the ester back to the carboxylic acid. scielo.br
Base-catalyzed transesterification proceeds through the deprotonation of octadecanol to form a more potent nucleophile, the alkoxide. The alkoxide then attacks the carbonyl carbon of the starting ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to release the new ester and the original alkoxide. scielo.brmdpi.com While base catalysis is often faster, it is sensitive to the presence of free fatty acids and water, which can lead to soap formation and complicate the purification process. scielo.br
Green Chemistry Principles in this compound Synthesis
In response to the environmental impact of conventional chemical synthesis, green chemistry principles have been increasingly applied to the production of wax esters like this compound. These methods prioritize the use of renewable resources, reduced energy consumption, and the generation of less waste. researchgate.netrsc.org
Enzymatic Synthesis of this compound and Analogues
Enzymatic synthesis, particularly using lipases, has emerged as a highly effective and sustainable alternative for producing this compound and other wax esters. researchgate.netrsc.org Lipases can catalyze esterification reactions under mild conditions, often in solvent-free systems, which reduces energy consumption and avoids the use of hazardous chemicals. researchgate.netrsc.orgmdpi.com This biocatalytic approach is attractive as it can utilize renewable feedstocks and often results in high-purity products with minimal by-product formation. researchgate.netmdpi.com
The enzymatic process can be significantly more energy-efficient, with studies showing a 34% reduction in energy consumption compared to traditional acid-catalyzed esterification. rsc.org Furthermore, enzymatic reactions can achieve very high conversion rates, often between 95-99%, especially when by-products like water are removed during the reaction. researchgate.netrsc.org
Biocatalyst Selection and Immobilization Techniques
The choice of biocatalyst is critical for the efficient synthesis of wax esters. Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity. psu.edu Among the most effective are lipases from Candida antarctica (often referred to as CALB) and Rhizomucor miehei. psu.edumdpi.com
To enhance their stability, reusability, and performance in industrial processes, lipases are often immobilized on solid supports. Immobilization prevents the enzyme from being consumed in the reaction and allows for easy separation from the product mixture, enabling continuous operation and reducing costs. globalauthorid.com Common immobilization supports include:
Acrylic Resins: Novozym® 435, a widely used commercial biocatalyst, consists of Candida antarctica lipase (B570770) B immobilized on a macroporous acrylic resin. psu.edu
Functionalized Silica: Silica particles derived from sources like rice husks can be functionalized with hydrophobic groups (e.g., octyl groups) to effectively immobilize lipases through physical adsorption and interfacial activation. nih.gov
Methacrylate (B99206) Resins: Octadecyl-activated methacrylate resins have been successfully used for immobilizing lipases for the acidolysis of phospholipids. mdpi.com
Magnetic Resins: Novel magnetic amino hypercross-linked resins have been developed to immobilize lipases, allowing for simple and efficient catalyst recovery using a magnetic field. cnr.it
Recent research has demonstrated the covalent binding of Candida antarctica lipase B to supports like Purolite® Lifetech™, resulting in a highly stable biocatalyst that retains full activity after extended storage and multiple reaction cycles. globalauthorid.com
Optimization of Enzymatic Reaction Parameters for this compound Formation
To maximize the yield and efficiency of the enzymatic synthesis of this compound and its analogues, several reaction parameters must be carefully optimized. These include reaction time, temperature, substrate molar ratio, and enzyme concentration. globalauthorid.comnih.govrsc.orgiastate.edu Response surface methodology (RSM) is a common statistical technique used to model and optimize these complex interactions. psu.edu
Key Optimization Parameters:
Temperature: Enzymatic reactions are temperature-sensitive. For the synthesis of cetyl octanoate using Novozym® 435, the optimal temperature was found to be in the range of 45–65 °C. psu.edu In another study for a spermaceti analogue, a temperature of 70°C was optimal. globalauthorid.com
Substrate Molar Ratio: The ratio of alcohol to acid (or acyl donor) significantly impacts the reaction equilibrium. For the synthesis of liquid wax esters, an optimal molar ratio of oleyl alcohol to oleic acid was found to be 2:1. researchgate.net In other systems, a stoichiometric or near-stoichiometric ratio has proven effective. nih.gov
Enzyme Concentration: The amount of biocatalyst is a crucial factor. For cetyl octanoate synthesis, enzyme amounts ranging from 10% to 50% (by weight of substrates) were evaluated, with higher concentrations generally leading to higher yields in shorter times. psu.edu For a spermaceti analogue, a low concentration of 1.25% w/w of the biocatalyst was sufficient to achieve 97% conversion. globalauthorid.com
Reaction Time: The time required to reach maximum conversion depends on the other reaction conditions. Optimized processes can achieve high yields in remarkably short times, from 30 minutes to a few hours. psu.eduglobalauthorid.comresearchgate.net
Water Removal: In direct esterification, water is a by-product that can lead to the reverse reaction (hydrolysis). Removing water, for instance by passing a stream of dry air through the reactor, can drive the reaction toward a 95–99% conversion to the ester. rsc.org
The table below summarizes the optimized conditions from a study on the synthesis of cetyl octanoate, an analogue of this compound, using two different immobilized lipases.
| Parameter | Lipozyme® RMIM (Rhizomucor miehei) | Novozym® 435 (Candida antarctica) |
| Reaction Time | 4 hours | 3 hours |
| Temperature | 55 °C | 60 °C |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 | 1:1 |
| Enzyme Amount | 30% (w/w) | 30% (w/w) |
| Maximum Predicted Yield | 94.1% | 98.2% |
| Data sourced from a study on cetyl octanoate synthesis using Response Surface Methodology. psu.edu |
These findings illustrate that Novozym® 435 is a more efficient biocatalyst for this type of synthesis, achieving a higher yield in a shorter time. psu.edu The optimization of these parameters is essential for developing industrially viable and sustainable processes for the production of this compound. globalauthorid.com
Mechanistic Insights into Biocatalytic this compound Formation
The biocatalytic formation of this compound, typically utilizing lipases, proceeds through a well-established mechanism, often described as a Ping Pong Bi-Bi mechanism. researchgate.net This enzymatic process offers high selectivity and operates under mild conditions, making it a favorable alternative to traditional chemical synthesis which often requires high temperatures and harsh catalysts. google.comresearchgate.net
The mechanism involves the following key steps:
Acyl-Enzyme Intermediate Formation: The lipase, in its active form, reacts with octanoic acid. The hydroxyl group of a serine residue in the lipase's active site attacks the carbonyl carbon of the fatty acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a covalent acyl-enzyme complex. This step is a crucial part of the serine protease mechanism. tudelft.nl
Alcoholysis: The second substrate, octadecanol (octadecyl alcohol), then enters the active site. The hydroxyl group of the alcohol performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. acs.org
Ester Release: This attack forms another tetrahedral intermediate, which subsequently breaks down, releasing the this compound ester and regenerating the free enzyme, ready for another catalytic cycle. acs.org
This mechanism is characteristic of many lipase-catalyzed esterification and transesterification reactions. researchgate.netresearchgate.netacs.org The efficiency of this process can be influenced by several factors, including the source of the lipase, its immobilization, the reaction medium, and the concentrations of the substrates. researchgate.netrsc.org For instance, an excess of the fatty acid can sometimes lead to substrate inhibition, where the fatty acid molecules form non-productive complexes with the enzyme, thereby reducing the reaction rate. researchgate.net
Solvent-Free and Reduced-Solvent Synthesis Routes
The development of solvent-free or reduced-solvent systems for the synthesis of this compound and other wax esters is a significant advancement in green chemistry. nih.govresearchgate.net These methods offer several advantages, including reduced environmental impact, lower costs, higher volumetric productivity, and simplified downstream processing. nih.govuminho.pt
In a typical solvent-free synthesis, the reactants, octanoic acid and octadecyl alcohol, are mixed directly with the lipase catalyst. nih.govconicet.gov.ar The reaction is often carried out at an elevated temperature to ensure the reactants are in a liquid state and to increase the reaction rate, though these temperatures are generally milder than those used in conventional chemical synthesis. google.comnih.gov A key challenge in these systems is the removal of the water produced during the esterification, which can inhibit the enzyme and shift the reaction equilibrium back towards the reactants. researchgate.netmdpi.com To overcome this, methods such as passing a stream of dry air through the reactor or applying a vacuum are employed to effectively remove water and drive the reaction towards high conversion rates, often exceeding 95%. nih.govresearchgate.net
Research has demonstrated the successful synthesis of various wax esters, including those similar to this compound, under solvent-free conditions. For example, studies have shown high conversion yields for the synthesis of cetyl and behenyl esters from spent coffee grounds oil without solvents. mdpi.com In some cases, "green" solvents like limonene (B3431351) are used in reduced amounts to improve substrate solubility, allowing the reaction to proceed at lower temperatures. mdpi.com The choice of lipase is also critical, with immobilized lipases being particularly favored due to their enhanced stability and reusability over multiple reaction cycles. researchgate.netnih.gov
| Catalyst | Substrates | Conditions | Conversion Yield (%) | Reference |
| Immobilized Candida antarctica lipase B | Cetyl alcohol and fatty acids | 70 °C, 350 rpm, 1.25% w/w biocatalyst | 97 | researchgate.net |
| Lipase from Thermomyces lanuginosus | Heptyl alcohol and various fatty acids | Solvent-free | >50 | uminho.pt |
| Novozyme 435 | Myristic, lauric, palmitic, or stearic acids and cetyl alcohol | Solvent-free, 65-80°C | High | researchgate.net |
| Lipase | Spent coffee grounds oil and cetyl/behenyl alcohol | Solvent-free | 90.3 - 91.7 | mdpi.com |
Atom Economy and Sustainability Metrics in this compound Production
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. instituteofsustainabilitystudies.comnumberanalytics.comacs.org The ideal atom economy is 100%, meaning all reactant atoms are found in the final product, and no waste is generated. acs.org
The synthesis of this compound via direct esterification of octanoic acid and octadecyl alcohol is an example of a reaction with a high theoretical atom economy. The balanced chemical equation is:
C₈H₁₆O₂ (Octanoic Acid) + C₁₈H₃₈O (Octadecyl Alcohol) → C₂₆H₅₂O₂ (this compound) + H₂O (Water)
The only by-product is water. The atom economy is calculated as:
Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100
For this compound synthesis:
Molecular weight of this compound (C₂₆H₅₂O₂) ≈ 396.7 g/mol
Molecular weight of Octanoic Acid (C₈H₁₆O₂) ≈ 144.2 g/mol
Molecular weight of Octadecyl Alcohol (C₁₈H₃₈O) ≈ 270.5 g/mol
Atom Economy = [396.7 / (144.2 + 270.5)] x 100 ≈ 95.6%
E-Factor: This metric, introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. tudelft.nl For the synthesis of this compound, the waste is primarily water, but can also include unreacted starting materials and solvents if used. Solvent-free processes significantly reduce the E-factor. acs.org
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials used (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. acs.orggreenchemistry-toolkit.org It provides a more comprehensive measure of the process's efficiency and environmental impact.
Reaction Mass Efficiency (RME): This is the ratio of the mass of the final product to the total mass of the reactants. acs.org
By employing enzymatic, solvent-free methods, the production of this compound can achieve excellent sustainability metrics, aligning with the principles of green chemistry. researchgate.netresearchgate.net
Advanced Synthetic Strategies and Derivatization
Building upon the foundational synthesis of this compound, advanced strategies focus on creating derivatives with tailored properties and synthesizing more complex lipid structures that incorporate the octadecyl moiety.
Chemoenzymatic Pathways to this compound Derivatives
Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to create complex molecules that may be difficult to produce by either method alone. researchgate.netnih.gov This approach is particularly useful for creating derivatives of this compound or related structures with specific functionalities.
For instance, a two-step chemoenzymatic process can be used to synthesize structured lipids. researchgate.netmdpi.com In such a pathway, a lipase could be used for a highly regioselective esterification or transesterification step, followed by a chemical reaction to introduce another functional group. researchgate.net An example involves the use of Candida antarctica lipase B to selectively acylate a primary alcohol, followed by a chemical coupling reaction to add a different acyl group to another position on the molecule. researchgate.net This strategy allows for precise control over the final structure of the lipid derivative.
Synthesis of Structured Ether Lipids Incorporating Octadecyl Moieties
Structured ether lipids are a class of compounds where at least one of the fatty acid chains is linked to the glycerol (B35011) backbone via an ether bond instead of an ester bond. researchgate.net These compounds are of interest for their unique physical properties and biological activities. beilstein-journals.orgnih.gov The synthesis of structured ether lipids incorporating an octadecyl moiety often involves multi-step chemical processes.
A common strategy begins with a glycerol derivative, where one or two hydroxyl groups are protected. The octadecyl group is then introduced via an etherification reaction, typically by reacting the free hydroxyl group with an octadecyl halide or mesylate. beilstein-journals.org Subsequent steps involve deprotection and esterification of the remaining hydroxyl groups with other fatty acids, which could include octanoic acid, to form the final structured ether lipid. mdpi.com The synthesis of edelfosine (B1662340) (1-O-octadecyl-2-O-methylglycero-3-phosphocholine) and its analogs showcases these synthetic principles, where the octadecyl ether linkage is a key structural feature. beilstein-journals.org
Tailoring this compound for Specific Functionalization
The functionalization of this compound or its constituent parts (octadecyl alcohol and octanoic acid) allows for the creation of molecules with tailored properties for specific applications. mdpi.comfrontiersin.org Functional groups can be introduced onto the alkyl chains to alter polarity, reactivity, or other characteristics.
One approach involves using functionalized starting materials. For example, a hydroxylated fatty acid could be used in place of octanoic acid in the enzymatic synthesis to produce a hydroxylated wax ester. google.com These hydroxylated esters exhibit different properties, such as increased solubility and different surface activity, making them useful as emulsifiers or chemical intermediates. google.com
Another strategy is the post-synthesis modification of the this compound molecule, although this is less common. More frequently, the octadecyl moiety itself is incorporated into other molecular architectures. For example, octadecyl groups can be used to functionalize surfaces or polymers. Octadecyl isocyanate can be reacted with hydroxyl groups on surfaces like multi-walled carbon nanotubes to improve their dispersion in polymer matrices. frontiersin.org Similarly, octadecyl groups can be attached as hydrophobic end-groups to polymers to influence their self-assembly properties. mdpi.com
Advanced Spectroscopic and Analytical Characterization of Octadecyl Octanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Octadecyl Octanoate (B1194180) Structural Elucidation
NMR spectroscopy serves as a powerful method for the structural determination of octadecyl octanoate by mapping the magnetic properties of its atomic nuclei.
Proton NMR (¹H NMR) Analysis of this compound
Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen atoms within the this compound molecule. The signals in a ¹H NMR spectrum are characterized by their chemical shift (δ), which is influenced by the electron density around the proton.
In a typical ¹H NMR spectrum of this compound, distinct peaks corresponding to different proton groups are observed. The terminal methyl protons (CH₃) of both the octadecyl and octanoyl chains appear as a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) in the long alkyl chains produce a large, overlapping multiplet signal around 1.25 ppm. The methylene group adjacent to the ester oxygen (OCH₂) in the octadecyl portion is deshielded and thus resonates further downfield, typically observed as a triplet. Similarly, the methylene group alpha to the carbonyl group (C(=O)CH₂) of the octanoyl chain also appears as a distinct triplet at a downfield chemical shift due to the electron-withdrawing effect of the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (terminal, both chains) | ~0.88 | Triplet |
| (CH₂)n (middle of both chains) | ~1.25 | Multiplet |
| C(=O)CH₂ | ~2.2-2.3 | Triplet |
| OCH₂ | ~4.0-4.1 | Triplet |
This table presents predicted values based on typical chemical shifts for similar long-chain esters. Actual experimental values may vary slightly.
Carbon-13 NMR (¹³C NMR) Analysis of this compound
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) of the ester group is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 173-174 ppm. The carbon of the methylene group attached to the ester oxygen (OCH₂) is also found downfield, usually around 64-65 ppm. The various methylene carbons within the long alkyl chains produce a cluster of signals in the range of 22-34 ppm. The terminal methyl carbons (CH₃) of both chains are the most shielded and appear at the most upfield chemical shifts, typically around 14 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
| C=O (Ester carbonyl) | ~173-174 |
| OCH₂ | ~64-65 |
| C(=O)CH₂ | ~34-35 |
| (CH₂)n (middle of both chains) | ~22-32 |
| CH₃ (terminal, both chains) | ~14 |
This table presents predicted values based on typical chemical shifts for similar long-chain esters. Actual experimental values may vary slightly.
Two-Dimensional NMR Techniques for Complex this compound Systems
For more complex systems or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. libretexts.org Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbons. This helps to trace the connectivity of the proton spin systems within the octadecyl and octanoyl chains. For example, the signal for the OCH₂ protons will show a correlation to the adjacent CH₂ protons in the octadecyl chain.
An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the proton signal at ~4.0-4.1 ppm would correlate with the carbon signal at ~64-65 ppm, confirming the assignment of the OCH₂ group. These 2D NMR methods are invaluable for the detailed structural confirmation of long-chain esters like this compound, especially when differentiating between isomers or analyzing mixtures. nih.govresearchgate.netcdnsciencepub.com
Mass Spectrometry (MS) Techniques for this compound Characterization
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions.
Elucidation of Molecular Mass and Fragmentation Patterns
In a mass spectrometer, this compound is ionized, and the resulting molecular ion ([M]⁺) and its fragment ions are detected. The molecular weight of this compound is 396.7 g/mol . nih.gov Electron ionization (EI) is a common ionization method that often leads to extensive fragmentation.
The mass spectrum of this compound will exhibit a molecular ion peak at m/z 396. However, due to the lability of the ester linkage, this peak may be of low intensity. More prominent peaks will correspond to characteristic fragment ions. A common fragmentation pathway for long-chain esters is the McLafferty rearrangement, which for this compound would lead to the formation of a charged enol and a neutral alkene. Another significant fragmentation is the cleavage of the C-O bond of the ester, resulting in an acylium ion (C₇H₁₅CO⁺) with an m/z of 127. Cleavage of the O-alkyl bond can produce an ion corresponding to the octadecyl group. The fragmentation pattern will also show a series of peaks separated by 14 Da, corresponding to the successive loss of CH₂ groups from the alkyl chains. The base peak in the GC-MS spectrum is often observed at m/z 145. nih.gov
Table 3: Common Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 396 | [M]⁺ (Molecular Ion) |
| 145 | Base Peak |
| 127 | [CH₃(CH₂)₆CO]⁺ (Acylium ion) |
| Various | [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ]⁺ fragments |
This table highlights some of the expected key fragments. The relative intensities can vary based on the ionization method and energy.
Application of hyphenated MS techniques (e.g., GC-MS, LC-MS) for this compound Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of this compound in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The sample is first vaporized and separated based on boiling point and polarity on a GC column. The separated components then enter the mass spectrometer for detection and identification. GC-MS allows for the quantification of this compound and its differentiation from other fatty acid esters in a mixture. shimadzu.comresearchgate.net The retention time from the GC provides an additional layer of identification alongside the mass spectrum. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable technique, particularly for less volatile or thermally labile compounds. researchgate.netmdpi.com In LC-MS, separation is achieved in the liquid phase, often using a reversed-phase column where this compound would be well-retained due to its long alkyl chains. nih.govwaters.com Following separation, the analyte is ionized, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass spectrometer. nih.gov LC-MS is frequently used in the analysis of lipids from biological or food samples. researchgate.netnih.gov For fatty acid esters, derivatization is sometimes employed to improve ionization efficiency and sensitivity. mdpi.comresearchgate.net
Both GC-MS and LC-MS offer high sensitivity and selectivity, making them indispensable for the trace analysis and structural confirmation of this compound in various scientific and industrial applications. nih.govmdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research
Spectroscopic techniques are fundamental in the structural elucidation and analysis of chemical compounds. For this compound, a long-chain fatty acid ester, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide distinct and complementary information regarding its molecular structure and electronic properties.
Identification of Functional Groups via IR Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. mvpsvktcollege.ac.in When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its vibrational modes, such as stretching and bending of chemical bonds. mvpsvktcollege.ac.in The IR spectrum of this compound is characterized by the presence of specific absorption bands that confirm its identity as a long-chain aliphatic ester.
The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. libretexts.org For saturated aliphatic esters like this compound, this results in a strong, sharp absorption band typically appearing in the region of 1750-1735 cm⁻¹. libretexts.org This band is a definitive indicator of the ester functional group.
Another key feature is the C-O stretching vibration, which actually consists of two coupled stretches: one for the (C=O)-O bond and another for the O-C bond of the alcohol moiety. These typically appear as two distinct bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. libretexts.org
The long octadecyl and octanoyl alkyl chains contribute significantly to the spectrum. The C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups are observed as strong bands in the 3000-2850 cm⁻¹ region. libretexts.org Specifically, absorptions just below 3000 cm⁻¹ are characteristic of sp³-hybridized C-H bonds. libretexts.org Additionally, C-H bending vibrations (scissoring and rocking) for the methylene and methyl groups appear in the 1470-1350 cm⁻¹ range. libretexts.org The absence of significant bands in other regions, such as the broad O-H stretch around 3300 cm⁻¹ (characteristic of alcohols and carboxylic acids) or the C=C stretch at ~1650 cm⁻¹ (characteristic of alkenes), further confirms the structure of a saturated ester. libretexts.orgutexas.edu
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2925 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |
| 1740 ± 5 | C=O Stretch | Saturated Ester | Strong, Sharp |
| 1470 - 1450 | C-H Bend (Scissoring) | Alkane (CH₂) | Medium |
| 1250 - 1150 | C-O Stretch | Ester | Strong |
| 725 - 720 | C-H Rock | Alkane (long chain) | Medium |
Note: The exact positions of the peaks can vary slightly based on the sample state (e.g., neat liquid, solution) and the instrument used.
Electronic Transitions and Chromophore Analysis by UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. lkouniv.ac.in The parts of a molecule that absorb light in this region are known as chromophores. ijcrt.orgtanta.edu.eg
The primary chromophore in this compound is the carbonyl group (C=O) of the ester function. ijcrt.org Saturated esters, which lack conjugated double bonds, exhibit a weak absorption in the UV region resulting from an n→π* (n to pi-star) electronic transition. libretexts.orgmsu.edu This transition involves exciting a non-bonding electron (from one of the lone pairs on the oxygen atom) into the antibonding π* orbital of the carbonyl double bond. libretexts.org
This n→π* transition is formally "forbidden" by quantum mechanical selection rules, resulting in a very low molar absorptivity (ε), typically in the range of 10-100 L·mol⁻¹·cm⁻¹. The absorption maximum (λ_max) for this transition in saturated esters usually occurs in the range of 205-215 nm. msu.edu Because this absorption is both weak and occurs at a short wavelength, this compound is effectively transparent in the near-UV and the entire visible spectrum (400-800 nm). msu.edu
The absence of any significant absorption above ~220 nm means that UV-Vis spectroscopy is not a practical method for the direct quantitative analysis of pure this compound. However, its transparency in this region makes it a suitable non-absorbing solvent for the UV-Vis analysis of other compounds. Furthermore, UV-Vis detection can be employed in chromatographic techniques if the analyte is first derivatized with a UV-active chromophore. nih.gov
Chromatographic Separations for this compound Purification and Quantification
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. wikipedia.org For a non-volatile, non-polar compound like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for purification, identification, and quantification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development
Gas Chromatography (GC) GC is highly suitable for the analysis of volatile or semi-volatile compounds. This compound, with a molecular weight of 396.7 g/mol , is sufficiently volatile at elevated temperatures to be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov
Method development for GC analysis involves optimizing several parameters:
Column Selection : A non-polar or mid-polar capillary column is typically used. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), which separates compounds based on their boiling points and slight polarity differences. nih.gov
Temperature Program : Due to its high boiling point, a temperature-programmed analysis is necessary. The analysis would start at a lower oven temperature, hold for a brief period, and then ramp up to a high final temperature (e.g., >300°C) to ensure the compound elutes from the column in a reasonable time with a sharp peak shape.
Injector and Detector : A split/splitless injector is used, typically operated at a high temperature (e.g., 280-300°C) to ensure rapid vaporization of the sample. nih.gov For quantification, an FID is robust and provides a response proportional to the mass of carbon. For identification, a mass spectrometer (GC-MS) is invaluable, as it provides a fragmentation pattern that serves as a molecular fingerprint. nih.govnih.gov The NIST Mass Spectrometry Data Center reports a GC-MS profile for this compound with characteristic m/z peaks at 145, 57, and 97. nih.gov
High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for separating compounds in a liquid mobile phase. wikipedia.org For a non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. sielc.com
Key aspects of RP-HPLC method development include:
Stationary Phase : A C18 (octadecyl) column is the most common choice. glsciencesinc.com The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the non-polar this compound molecule, leading to good retention and separation from more polar impurities. glsciencesinc.comaltabioscience.com C8 columns can also be used, offering slightly less retention. altabioscience.com
Mobile Phase : The mobile phase consists of a mixture of water and a water-miscible organic solvent. Acetonitrile and methanol (B129727) are the most common organic modifiers. sielc.com Given the very non-polar nature of this compound, a high percentage of organic solvent is required for elution. Isocratic elution (a constant mobile phase composition) may be sufficient for simple purity checks, while gradient elution (where the percentage of organic solvent is increased over time) is used for separating mixtures with a wider range of polarities.
Detection : Since this compound lacks a strong UV chromophore, a standard UV detector set at a low wavelength (~205-210 nm) can be used, but with limited sensitivity. More universal detectors, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), are better suited for the quantification of non-UV-active compounds like this. Mass spectrometry (LC-MS) can also be used as a detector for high sensitivity and specificity.
Table 2: Typical Chromatographic Method Parameters for this compound
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Technique | GC-FID or GC-MS | RP-HPLC |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | C18 (Octadecylsilane) |
| Mobile Phase | Carrier Gas (Helium, Hydrogen) | Acetonitrile/Water or Methanol/Water mixture |
| Temperature | Oven: Temperature programmed (e.g., 100°C to 320°C) | Column: Often heated (e.g., 30-40°C) for better efficiency |
| Detector | FID, MS | ELSD, CAD, MS, or UV (low wavelength) |
Quantitative Analysis and Reference Standards for this compound
Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample. In both GC and HPLC, quantification is achieved by comparing the peak area (or height) of the analyte in a sample to the peak area of a known amount of a reference standard. sigmaaldrich.com
An impurity reference standard is a highly purified and well-characterized sample of the compound of interest. labinsights.nl For accurate quantification of this compound, a certified reference standard with a known purity is essential. sigmaaldrich.com These standards are used to prepare calibration solutions at several different concentrations.
The process typically involves:
Preparation of a Standard Curve : A series of standard solutions containing the this compound reference material at known concentrations are prepared and analyzed by the chosen chromatographic method (GC or HPLC).
Calibration : A calibration curve is generated by plotting the peak area response versus the concentration of the standards. For most detectors and concentration ranges, this relationship is linear. researchgate.net
Sample Analysis : The unknown sample is prepared using the same procedure and analyzed under identical chromatographic conditions.
Calculation : The concentration of this compound in the unknown sample is determined by measuring its peak area and interpolating the concentration from the linear regression of the calibration curve.
The use of impurity comparison standards is also relevant in quality control. These are used for qualitative identification (e.g., confirming the presence of a specific impurity by matching retention times) rather than for precise quantification. labinsights.nl For this compound, this would involve comparing the chromatogram of a production batch against the chromatogram of a standard to ensure consistency and identify any unexpected peaks. labinsights.nl
Theoretical and Computational Investigations of Octadecyl Octanoate
Quantum Chemical Calculations for Octadecyl Octanoate (B1194180) (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. For a long-chain ester like octadecyl octanoate, these calculations can predict its geometry, electronic structure, and thermodynamic properties.
The electronic structure of this compound is characterized by a flexible, non-polar alkyl chain and a polar ester functional group. Quantum chemical calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. The HOMO is typically localized on the oxygen atoms of the ester group, which are the sites of highest electron density and thus susceptible to electrophilic attack. The LUMO is generally associated with the carbonyl carbon, making it the primary site for nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound based on Analogous Esters
| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |
| HOMO Localization | Primarily on the ester group's oxygen atoms. | Consistent with calculations on various fatty acid esters. |
| LUMO Localization | Primarily on the carbonyl carbon of the ester group. | A general feature of the ester functional group. |
| Molecular Dipole Moment | Moderate, originating from the polar ester head group. | The long non-polar alkyl chains will reduce the overall molecular polarity. |
| Key Conformations | A multitude of low-energy conformers, including extended and folded forms. | Studies on long-chain alkanes and triglycerides show a preference for folded structures due to intramolecular dispersion forces. mdpi.com |
Quantum chemical methods can be employed to predict the thermodynamics and kinetics of reactions involving this compound, such as its synthesis via Fischer esterification or its hydrolysis. By calculating the energies of reactants, transition states, and products, one can estimate reaction enthalpies, activation energies, and equilibrium constants.
For instance, the COSMO-RS (COnductor-like Screening MOdel for Real Solvents) method, which is based on quantum chemical calculations, has been used to predict the thermodynamics of long-chain ester synthesis in deep eutectic solvents. sci-hub.boxresearchgate.net This approach can be applied to model the esterification of octanoic acid with octadecanol to form this compound, helping to screen for optimal reaction conditions and solvents.
Kinetic studies on the reactions of fatty acid esters, such as radical scavenging, have also been supported by DFT calculations. nih.gov These studies reveal how the structure of the ester influences reaction rates. For this compound, which is a saturated ester, the reactivity would be expected to be lower than that of unsaturated esters in reactions like hydrogen abstraction. nih.gov
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. MD simulations can provide detailed insights into the intermolecular interactions, aggregation behavior, and adsorption mechanisms of this compound in various environments.
In condensed phases, the behavior of this compound is governed by a balance of intermolecular forces. The long alkyl chains interact primarily through van der Waals forces, leading to significant dispersion interactions. The ester group can participate in weaker dipole-dipole interactions. MD simulations of similar long-chain esters and other amphiphilic molecules have shown that these interactions are crucial for their packing and phase behavior. chalmers.se
While this compound itself is not a classical surfactant due to its low water solubility, it can be part of mixtures that form micelles or other aggregates. nih.gov In such systems, MD simulations could model how this compound molecules orient themselves at interfaces, for example, with the polar ester groups facing a more polar phase and the alkyl chains associating with other non-polar molecules. MD simulations of N-acyl amino acid surfactants have highlighted the importance of intermolecular hydrogen bonding in ensuring close packing at interfaces, a principle that can be extended to understand the interactions of ester-containing mixtures. chalmers.se
MD simulations are well-suited to investigate the adsorption of long-chain esters onto surfaces. For instance, in applications like lubrication or cosmetics, understanding how this compound forms a film on a solid substrate is crucial. MD simulations can visualize the orientation of the adsorbed molecules and quantify the strength of the adsorption.
For a related long-chain ester, behenyl behenate, it has been suggested that MD simulations could elucidate how it integrates into the lipid lamellae of the stratum corneum, providing a molecular-level explanation for its barrier-enhancing properties. A similar approach could be used for this compound to study its interaction with skin lipids or other surfaces. The simulations would likely show the alkyl chains aligning parallel to the surface to maximize van der Waals contacts, with the ester group's orientation depending on the polarity of the substrate.
Structure-Activity Relationship Modeling for this compound and Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. While no specific QSAR models for this compound were found, the principles of QSAR have been extensively applied to fatty acids and their esters. nih.gov
Studies on the antimicrobial and antioxidant activities of fatty acid esters have shown that properties like chain length and the degree of unsaturation are key determinants of their efficacy. nih.govacs.orgresearchgate.net For example, the antimicrobial activity of some sugar fatty acid esters increases with the chain length of the fatty acid residue. researchgate.net In contrast, the antioxidant activity of certain phenolic esters shows a more complex, non-linear relationship with alkyl chain length, often peaking at a medium chain length before decreasing for longer chains like C18. acs.org
A hypothetical QSAR study on a series of derivatives of this compound could involve synthesizing analogues with varying alkyl chain lengths or introducing functional groups. By measuring a specific activity (e.g., lubricity, plasticizing effect, or antimicrobial efficacy) and calculating various molecular descriptors (e.g., lipophilicity (logP), molecular weight, polar surface area), a predictive QSAR model could be developed.
Table 2: Key Parameters in Structure-Activity Relationship (SAR) Models for Fatty Acid Esters
| Structural Feature | Influence on Activity/Property | Example from Literature |
| Alkyl Chain Length | Can have a direct or parabolic relationship with activity. Often influences lipophilicity and steric effects. | The antimicrobial efficacy of sugar fatty acid esters is positively correlated with the fatty acid chain length. researchgate.net The antioxidant activity of hydroxytyrosyl esters follows a sigmoid curve with increasing chain length. acs.org |
| Esterification | Modifies the polarity and bioavailability compared to the parent fatty acid and alcohol. | Esterification of fatty acids can influence their antimicrobial activity. nih.gov |
| Unsaturation | The presence and position of double bonds can significantly alter reactivity and biological activity. | The rate of hydrogen abstraction from fatty acid esters increases with the number of double bonds. nih.gov |
| Functional Groups | Introduction of groups like hydroxyls can change the interaction mechanism and activity. | The position of hydroxyl groups on fatty acids plays an important role in their antifungal activities. |
Correlation of Molecular Descriptors with Observed Phenomena
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. hud.ac.uk These descriptors can be calculated from the molecular structure and are fundamental to Quantitative Structure-Property Relationship (QSPR) models. plos.org QSPR studies aim to establish a mathematical relationship between these descriptors and a specific property of interest. herts.ac.uk For this compound, various molecular descriptors can be computationally generated to correlate with its observed physical and chemical behaviors.
The PubChem database provides a set of calculated molecular descriptors for this compound (also known as stearyl caprylate). nih.gov These descriptors offer a quantitative representation of the molecule's topology, geometry, and electronic features.
Interactive Data Table: Computed Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Value | Reference |
| Molecular Formula | C26H52O2 | nih.gov | |
| Molecular Weight | 396.7 g/mol | nih.gov | |
| Topological | XLogP3-AA (Octanol-Water Partition Coefficient) | 11.9 | nih.gov |
| Topological | Topological Polar Surface Area (TPSA) | 26.3 Ų | nih.gov |
| Topological | Heavy Atom Count | 28 | nih.gov |
| Topological | Rotatable Bond Count | 24 | nih.gov |
| Compositional | Hydrogen Bond Donor Count | 0 | nih.gov |
| Compositional | Hydrogen Bond Acceptor Count | 2 | nih.gov |
These descriptors correlate with several key properties of this compound:
Lipophilicity and Solubility: The high XLogP3-AA value of 11.9 indicates that this compound is highly lipophilic, meaning it has a strong affinity for fatty or oily environments and very low solubility in water. nih.gov This is a critical property for its use in cosmetic formulations, where it functions as an emollient and skin-conditioning agent. The octanol-water partition coefficient is a key parameter in predicting the distribution of a substance in biological systems. thegoodscentscompany.com
Flexibility and Conformation: With 24 rotatable bonds, this compound is a highly flexible molecule. nih.gov This flexibility allows it to adopt various conformations, which influences its packing in the solid state and its interaction with other molecules in a liquid formulation. This conformational freedom is a key factor in its properties as a lubricant and plasticizer.
Thermal Properties: Studies on similar long-chain wax esters have shown a direct correlation between the total chain length and the melting temperature (Tm). nih.govresearchgate.net For saturated wax esters, the Tm generally increases with the number of carbon atoms. nih.gov The specific arrangement of the ester group along the chain can also cause variations in Tm, with more centrally located ester linkages often leading to higher melting points. nih.gov These findings suggest that the thermal behavior of this compound can be understood and predicted by considering its molecular size and the position of the ester functionality.
Predictive Models for this compound Functionality
Building on the correlation between molecular descriptors and properties, predictive models can be developed to estimate the functionality of this compound in various applications. These models often employ statistical methods like multiple linear regression (MLR) and machine learning algorithms. plos.org
Skin Permeability Models:
In cosmetics and topical drug delivery, predicting the skin permeability of a substance is crucial. nih.gov QSPR models have been extensively developed to predict the skin permeability coefficient (Kp) based on molecular descriptors. plos.orgherts.ac.uk Key descriptors influencing skin permeability include the octanol-water partition coefficient (LogKow or XLogP), molecular weight, and hydrogen bonding capacity. hud.ac.uk
For a highly lipophilic molecule like this compound, predictive models would likely indicate low skin permeability. While its emollient properties are beneficial on the skin's surface, its large molecular size and high lipophilicity would hinder its passage through the stratum corneum, the skin's primary barrier. nih.gov Advanced computational models, including those based on machine learning, are continuously being refined to provide more accurate predictions of skin permeation for a wide range of molecules. plos.org
Lubricity and Tribological Performance Models:
A predictive model for the lubricity of this compound would likely incorporate descriptors related to:
Molecular Weight and Viscosity: Higher molecular weight generally leads to higher viscosity, a key factor in forming a stable lubricating film.
Adsorption to Surfaces: The polar ester group can interact with metal surfaces, forming a boundary lubrication layer. Descriptors related to the molecule's polarity and surface activity would be relevant here.
Interactive Data Table: Key Descriptors in Predictive Models for Ester Functionality
| Functionality | Key Molecular Descriptors | Rationale |
| Skin Emollience/Permeability | XLogP, Molecular Weight, Hydrogen Bond Acceptor/Donor Count, TPSA | These descriptors govern the substance's lipophilicity, size, and polarity, which are critical factors in its interaction with and passage through the skin barrier. plos.orgnih.gov |
| Lubricity | Molecular Weight, Rotatable Bond Count, Polar Surface Area | These descriptors relate to the molecule's viscosity, flexibility to form a lubricating film, and its ability to adsorb to surfaces. chemspider.com |
| Thermal Properties (e.g., Melting Point) | Total Carbon Number, Chain Length of Acid and Alcohol Moieties | For long-chain esters, the overall size and the relative lengths of the constituent chains are primary determinants of melting and boiling points. nih.govresearchgate.net |
Environmental and Toxicological Considerations in Academic Research
Biodegradation Pathways and Mechanisms of Octadecyl Octanoate (B1194180)
The biodegradation of octadecyl octanoate, a long-chain wax ester, is primarily initiated through enzymatic hydrolysis. This initial and rate-limiting step involves the cleavage of the ester bond, yielding its constituent molecules: octadecanol (stearyl alcohol) and octanoic acid (caprylic acid). This process is catalyzed by lipase (B570770) enzymes, which are ubiquitous in various microorganisms.
Enzymatic Hydrolysis: Microbial lipases (E.C. 3.1.1.3) from bacteria, yeast, and fungi are central to the hydrolysis of esters. Studies on various fatty acid esters have demonstrated that enzymes from sources like Candida cylindracea and Rhizomucor miehei can effectively catalyze this breakdown. The efficiency of this hydrolysis can be influenced by the stereochemistry of the molecule and the reaction conditions. For instance, the enzymatic hydrolysis of p-nitrophenyl octanoate has been used as a model reaction to screen for and optimize lipase activity.
Subsequent Degradation: Following hydrolysis, the resulting octadecanol and octanoic acid are further metabolized by microorganisms through separate, well-established pathways.
Octanoic Acid Degradation: As a medium-chain fatty acid, octanoic acid is readily catabolized by a wide range of microbes. The primary pathway for this is β-oxidation, where the fatty acid chain is sequentially shortened by two carbon atoms at a time, generating acetyl-CoA. This acetyl-CoA then enters the citric acid cycle for energy production.
Octadecanol Degradation: The long-chain alcohol, octadecanol, is first oxidized to its corresponding aldehyde (octadecanal) and then to a carboxylic acid (octadecanoic acid or stearic acid). This long-chain fatty acid then also undergoes β-oxidation.
Microbial communities, particularly those involving syntrophic bacteria, are crucial for the complete degradation of long-chain fatty acids, especially under anaerobic conditions. Organisms from the genus Syntrophomonas have been identified as key players in the degradation of both saturated and unsaturated long-chain fatty acids. While more complex organic compounds like lignins and cutins show greater resistance to breakdown, long-chain fatty acids are utilized as food sources by soil microorganisms.
| Process | Key Enzymes/Microorganisms | Mechanism | Products |
|---|---|---|---|
| Initial Hydrolysis | Lipases (e.g., from Candida, Rhizomucor, Saccharomyces cerevisiae) | Cleavage of the ester bond in this compound. | Octadecanol and Octanoic Acid |
| Fatty Acid Catabolism | Various bacteria and fungi | β-oxidation of Octanoic acid. | Acetyl-CoA |
| Long-Chain Alcohol Catabolism | Alcohol dehydrogenase, Aldehyde dehydrogenase | Oxidation of Octadecanol to Octadecanoic acid, followed by β-oxidation. | Acetyl-CoA |
Ecotoxicological Studies of this compound in Environmental Systems (Research Focus)
Direct ecotoxicological research specifically targeting this compound is limited in publicly available literature. However, the potential environmental impact can be inferred from studies on similar long-chain esters and its hydrolysis products. Ecotoxicology as a field studies the fate and effects of toxic substances on ecosystems, building on toxicological principles but with an emphasis on population, community, and ecosystem levels.
Research on phthalate esters, while structurally different, provides a useful framework for the ecotoxicological assessment of esters. A general finding from these studies is that the acute and chronic toxicity to aquatic organisms is often limited to lower molecular weight esters. Higher molecular weight esters, such as this compound, are generally less toxic to aquatic life. The environmental risk of esters is often evaluated through a battery of bioassays using representative organisms from different trophic levels.
Key research focus areas in the ecotoxicological study of cosmetic esters would include:
Aquatic Toxicity: Assessing the effects on freshwater and saltwater organisms, including microorganisms, algae, invertebrates, and fish. Standardized tests, such as the OECD Test No. 201 for algae growth inhibition or OECD Test No. 209 for activated sludge respiration inhibition, are often employed.
Sediment Toxicity: Due to their lipophilic nature, long-chain esters may partition to sediment. Studies would investigate the impact on sediment-dwelling invertebrates.
Bioaccumulation Potential: Evaluating the potential for the substance to accumulate in the tissues of organisms. Long-chain compounds can have a higher potential for bioaccumulation, although this is often offset by metabolic breakdown.
Sublethal Effects: Research extends beyond mortality to include sublethal endpoints such as impacts on growth, reproduction, and behavior, which are ecologically significant. For example, studies might assess spine deformation, depigmentation, or pericardial edema in fish embryos.
| Test Type | Organism Group | Endpoint Measured | Relevance |
|---|---|---|---|
| Algal Growth Inhibition (e.g., OECD 201) | Freshwater and marine algae (e.g., Phaeodactylum tricornutum) | EC50 (Concentration for 50% effect on growth rate). | Assesses impact on primary producers at the base of the aquatic food web. |
| Invertebrate Acute Immobilisation | Crustaceans (e.g., Daphnia magna) | EC50 (Concentration for 50% immobilisation). | Represents impact on primary consumers. |
| Fish Acute Toxicity | Fish (e.g., Zebrafish, Rainbow trout) | LC50 (Concentration causing 50% mortality). | Assesses impact on vertebrates at higher trophic levels. |
| Activated Sludge Respiration Inhibition (e.g., OECD 209) | Bacteria, Protozoa | Inhibition of microbial respiration rate. | Evaluates potential impact on wastewater treatment processes. |
Sustainable Management and Lifecycle Assessment in this compound Production and Use
Sustainable management in the chemical industry involves minimizing environmental impact throughout a product's lifecycle. For this compound, this encompasses greener production methods and a comprehensive understanding of its environmental footprint via Life Cycle Assessment (LCA).
Green Chemistry in Ester Synthesis: Traditional esterification processes can involve harsh catalysts and hazardous solvents. Green chemistry principles offer more sustainable alternatives for the synthesis of this compound.
Enzymatic Catalysis: Using lipases as biocatalysts for esterification offers significant advantages, including milder operating conditions, high selectivity, reduced by-product formation, and enhanced product purity. This approach aligns with green chemistry principles by reducing energy consumption and waste.
Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as acetonitrile can drastically reduce the environmental and health impact of the synthesis process.
Atom Economy: Esterification is an equimolar reaction that can achieve high atom economy (around 90%) and yields exceeding 99%, minimizing waste generation.
Lifecycle Assessment (LCA): LCA is a methodology used to evaluate the environmental impact of a product from raw material extraction through to manufacturing, distribution, use, and final disposal (cradle-to-grave). For a cosmetic ingredient like this compound, an LCA would quantify inputs (energy, raw materials) and outputs (emissions, waste) at each stage. The International Organisation for Standardisation (ISO) provides a framework for LCA studies (ISO 14040).
A comparative LCA between traditional chemical synthesis and enzymatic production of a similar emollient ester, myristyl myristate, showed that the biotechnological approach was superior across all assessed environmental impact categories.
| LCA Stage | Description | Key Environmental Impact Categories Assessed |
|---|---|---|
| Goal and Scope Definition | Defining the purpose, system boundaries (e.g., cradle-to-gate), and functional unit of the assessment. | N/A |
| Life Cycle Inventory (LCI) | Quantifying all inputs (raw materials, energy, water) and outputs (emissions to air, water, soil; waste) for each process. | Resource Use (Fossils, Minerals), Water Use |
| Life Cycle Impact Assessment (LCIA) | Evaluating the potential environmental impacts associated with the LCI results. | Climate Change (Global Warming Potential), Ozone Depletion, Acidification, Eutrophication, Photochemical Ozone Formation, Ecotoxicity, Human Toxicity |
| Interpretation | Analyzing the results to identify significant environmental hotspots and provide conclusions and recommendations. | N/A |
Safety Assessment Methodologies (Excluding dosage/administration, focusing on research methods for safety profiles)
The safety assessment of cosmetic ingredients like this compound relies on a tiered, evidence-based approach that has increasingly moved away from animal testing towards in vitro and in silico methods. This aligns with regulatory frameworks such as the EU Cosmetics Regulation (EC) No 1223/2009, which mandates a human safety assessment based on an in vitro testing strategy. The goal is to evaluate potential hazards such as skin/eye irritation, sensitization, and genotoxicity.
In Vitro Toxicology Methods: In vitro testing uses cell cultures, tissue engineering, and 3D reconstructed human tissue models to assess the safety of ingredients. These methods offer humane, efficient, and often more cost-effective alternatives to traditional animal testing.
Skin Irritation and Corrosion: These tests use reconstructed human epidermis (RhE) models to predict the potential of a substance to cause skin irritation or corrosion.
Eye Irritation: Methods like the Bovine Corneal Opacity and Permeability (BCOP) test or tests using reconstructed human cornea-like epithelium (RhCE) models are used to assess the potential for eye damage.
Skin Sensitization: A variety of in vitro and in chemico methods are used to evaluate the key events in the adverse outcome pathway (AOP) for skin sensitization, which is an allergic reaction.
Phototoxicity: This assesses whether a substance can become toxic when exposed to UV light.
Genotoxicity Assessment: Genotoxicity testing is a critical component for identifying substances that could damage genetic material (DNA), potentially leading to cancer or heritable defects. A battery of in vitro tests is required because no single assay can detect all relevant genotoxic mechanisms.
Bacterial Reverse Mutation Assay (Ames Test): This widely used screening test uses strains of Salmonella typhimurium to detect gene mutations.
In Vitro Micronucleus Test: This assay uses mammalian cells (e.g., human lymphocytes, CHO cells) to identify substances that cause chromosomal damage, detecting both clastogenicity (chromosome breaks) and aneugenicity (chromosome loss/gain).
In Vitro Chromosomal Aberration Test: This test also uses mammalian cells to visualize structural changes to chromosomes.
| Toxicological Endpoint | Research Methodology / Assay | Model System | Purpose |
|---|---|---|---|
| Skin Irritation/Corrosion | Reconstructed Human Epidermis (RhE) Test | 3D Human Skin Models | Evaluates potential to cause reversible (irritation) or irreversible (corrosion) skin damage. |
| Skin Sensitization | Direct Peptide Reactivity Assay (DPRA), KeratinoSens™ | In chemico / Cultured keratinocytes | Assesses potential to induce skin allergic reactions by measuring molecular initiating events. |
| Eye Irritation | Bovine Corneal Opacity and Permeability (BCOP) | Ex vivo bovine corneas | Measures potential for severe eye damage. |
| Genotoxicity (Gene Mutation) | Bacterial Reverse Mutation Assay (Ames Test) | Bacterial cells (e.g., Salmonella typhimurium) | Screens for substances that can cause point mutations in DNA. |
| Genotoxicity (Chromosomal Damage) | In Vitro Micronucleus Assay | Mammalian cell lines (e.g., CHO, human lymphocytes) | Detects chromosome breaks or loss, indicating clastogenic or aneugenic potential. |
Conclusion and Future Research Directions
Summary of Key Research Findings on Octadecyl Octanoate (B1194180)
Octadecyl octanoate, a wax ester, has been primarily recognized for its role as an emollient and skin-conditioning agent in the cosmetics and personal care industry. Its chemical structure, consisting of a long-chain fatty acid (octanoic acid) and a long-chain fatty alcohol (octadecanol), imparts desirable properties such as lubricity and moisture retention for topical formulations. Research in this area has largely been formulation-based, focusing on its application in creams, lotions, and other cosmetic products.
Beyond cosmetics, research has identified this compound in the natural world, where it plays a role in chemical communication and protection. For instance, it has been identified as a component of the preen gland secretions of certain seabirds, which are crucial for feather maintenance and may also play a role in chemical signaling. Furthermore, studies in chemical ecology have detected this compound in the context of insect-fungal interactions, suggesting a potential role in the chemical ecology of these organisms.
In the realm of materials science, there is emerging interest in long-chain wax esters like this compound as phase change materials (PCMs) for thermal energy storage. The principle behind this application lies in the latent heat absorbed and released during the material's solid-liquid phase transition. While specific data on this compound is limited, the broader class of fatty acid esters is being investigated for their potential in this area due to their high energy storage density, chemical stability, and biodegradability.
Unanswered Questions and Emerging Research Frontiers
Despite its established use in cosmetics, a number of questions regarding this compound remain unanswered, opening up new frontiers for research. A significant emerging area is the development of sustainable and environmentally friendly production methods. Traditional chemical synthesis often requires high energy input and can generate undesirable byproducts. Consequently, research into biocatalytic and microbial synthesis routes is a key frontier. The use of enzymes, such as lipases, and engineered microorganisms to produce wax esters offers the potential for greener and more selective manufacturing processes. However, optimizing these biological systems for high-yield production of specific wax esters like this compound presents a considerable challenge.
Another research frontier lies in a more comprehensive characterization of its physicochemical properties. While its emollient properties are qualitatively understood, quantitative data on its skin penetration, interaction with the skin barrier, and long-term effects on skin health are not well-documented in publicly available literature. Furthermore, a detailed investigation of its thermal properties, including precise melting and freezing points and latent heat of fusion, is essential to fully assess its potential as a phase change material.
The biological activities of this compound beyond its function as a simple emollient are also largely unexplored. Investigating its potential antimicrobial, anti-inflammatory, or signaling roles, particularly in the context of its natural occurrence, could reveal novel applications.
Potential for Novel this compound Derivatives and Applications
The basic structure of this compound provides a versatile platform for the development of novel derivatives with tailored properties. By systematically modifying the fatty acid and fatty alcohol chains, a wide array of new molecules with unique characteristics can be synthesized. For example, introducing unsaturation or branching into the alkyl chains could alter the melting point, viscosity, and solubility, leading to new applications in lubricants, plasticizers, and cosmetics.
A significant area of potential lies in the synthesis of biodegradable polymers and polyesters where long-chain esters like this compound could be incorporated as monomers. researchgate.netresearchgate.netmdpi.com These bio-based polymers could offer a sustainable alternative to petroleum-derived plastics in various applications, from packaging to biomedical devices. researchgate.netresearchgate.netmdpi.comncsu.edu The biodegradability and biocompatibility of fatty acid-based polymers make them particularly attractive for medical applications such as drug delivery systems and temporary implants. researchgate.netresearchgate.net
Metabolic engineering of plants and microorganisms presents a promising avenue for the in-vivo production of novel wax ester derivatives. nih.govnih.gov By introducing and modifying biosynthetic pathways, it may be possible to produce wax esters with specific chain lengths and functionalities, potentially including derivatives of this compound, in a renewable and controlled manner. nih.govnih.gov
Furthermore, the development of "smart" materials based on this compound and its derivatives is a forward-looking research direction. For instance, their application in smart textiles that can regulate temperature through phase change technology is an area of active interest.
Interdisciplinary Research Opportunities Involving this compound
The study of this compound offers numerous opportunities for interdisciplinary collaboration.
Chemistry and Biology/Ecology: The presence of this compound in bird and insect secretions calls for collaboration between analytical chemists and ecologists to elucidate its precise role in chemical communication, mate selection, and defense mechanisms. This could involve detailed behavioral studies coupled with advanced chemical analysis techniques.
Materials Science and Chemical Engineering: The development of this compound as a phase change material requires a synergistic approach from materials scientists, who can characterize its thermal properties, and chemical engineers, who can design and optimize encapsulation and integration technologies for various applications, such as in building materials or textiles.
Biotechnology and Chemical Synthesis: The pursuit of sustainable production methods for this compound and its derivatives is a prime area for collaboration between biotechnologists and synthetic chemists. Biotechnologists can focus on developing efficient enzymatic and microbial production platforms, while synthetic chemists can explore novel catalytic methods and the chemical modification of biologically produced wax esters to create new functional molecules.
Pharmacology and Dermatology: A deeper understanding of the dermatological effects of this compound could be achieved through collaborations between dermatologists and pharmacologists. Such studies could investigate its mechanism of action as an emollient, its potential for enhancing the delivery of active pharmaceutical ingredients through the skin, and any other latent bioactivities.
Q & A
Q. What experimental methods are recommended for characterizing the crystalline phases of octadecyl esters like octadecyl octanoate?
Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) are critical for identifying polymorphic behavior in octadecyl esters. For instance, octadecyl acrylate was shown to exhibit rotator phases (RII, RI) and crystal phases (orthorhombic, triclinic) using these techniques. Molecular dynamics simulations can further validate phase-specific polymerization mechanisms .
Q. How can gas chromatography–mass spectrometry (GC-MS) be optimized for quantifying octanoate derivatives in biological samples?
Derivatization with isobutanol instead of methanol improves sensitivity and specificity for octanoate analysis. Isobutyl esters yield higher-abundance mass fragments (e.g., m/z 127.1 and 145.1) compared to methyl esters, reducing baseline disturbances and achieving a lower limit of quantification (LLOQ) of 0.43 μM. This method is validated for plasma samples in isotope enrichment studies .
Q. What synthetic routes are effective for producing octadecyl esters with functional groups?
Transesterification and hydrosilylation are common methods. For example, microwave-assisted grafting of octadecyldimethylchlorosilane onto silica particles enhances bonding density for HPLC applications . For phenolic derivatives like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, esterification under reflux (189–201°C) with catalysts achieves conversions >30%, though purification steps (e.g., ethanol recrystallization) are required to isolate the product .
Advanced Research Questions
Q. How do molecular dynamics simulations explain polymerization mechanisms in octadecyl ester crystals?
Simulations reveal that chain-reaction photopolymerization in rotator phases (RII, RI) occurs via intralayer propagation due to aligned alkyl chains, whereas interlayer polymerization is sterically hindered. Experimental validation via photo-DSC shows higher reactivity in rotator phases compared to orthorhombic crystals, aligning with simulated molecular orientations .
Q. What factors contribute to discrepancies in isotopic enrichment analysis of octanoate between dietary intake and plasma measurements?
Deviations arise from metabolic processes like lipogenesis from glucose, which introduces unlabeled octanoate. In mixed-nutrient protocols, carbohydrate intake increases glucose-derived octanoate, causing plasma enrichment to diverge from dietary enrichment by up to −28.5%. This contrasts with MCT-only diets, where deviations are minimal .
Q. How can acyl-CoA synthetase activity assays be optimized for studying octanoate metabolism in E. coli?
Mutagenesis of FadD (acyl-CoA synthetase) improves substrate specificity for medium-chain fatty acids like octanoate. However, high background noise in acyl-CoA production assays necessitates using less soluble substrates (e.g., decanoate) or adjusting buffer conditions to reduce nonspecific binding .
Q. What chromatographic strategies enhance separation efficiency for octadecyl-modified stationary phases in HPLC?
Core–shell silica particles with high-density octadecyl bonding (e.g., Shim-pack GIS C18) improve peak resolution for hydrophobic analytes. Microwave-assisted synthesis achieves uniform bonding, reducing peak tailing. Shielded phases (e.g., RP-Shield) are recommended for acidic/basic compounds due to residual silanol masking .
Methodological Considerations
- Data Contradiction Analysis : When GC-MS results for octanoate enrichment conflict with theoretical predictions, verify derivatization efficiency (e.g., isobutanol vs. methanol) and account for endogenous lipid synthesis pathways .
- Experimental Design : For polymerization studies, combine DSC/XRD with in situ photopolymerization monitoring to correlate phase transitions with reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
